

MAX-40279 Hemiadipate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B15574895

[Get Quote](#)

An In-depth Review of the Dual FLT3/FGFR Kinase Inhibitor for Acute Myeloid Leukemia

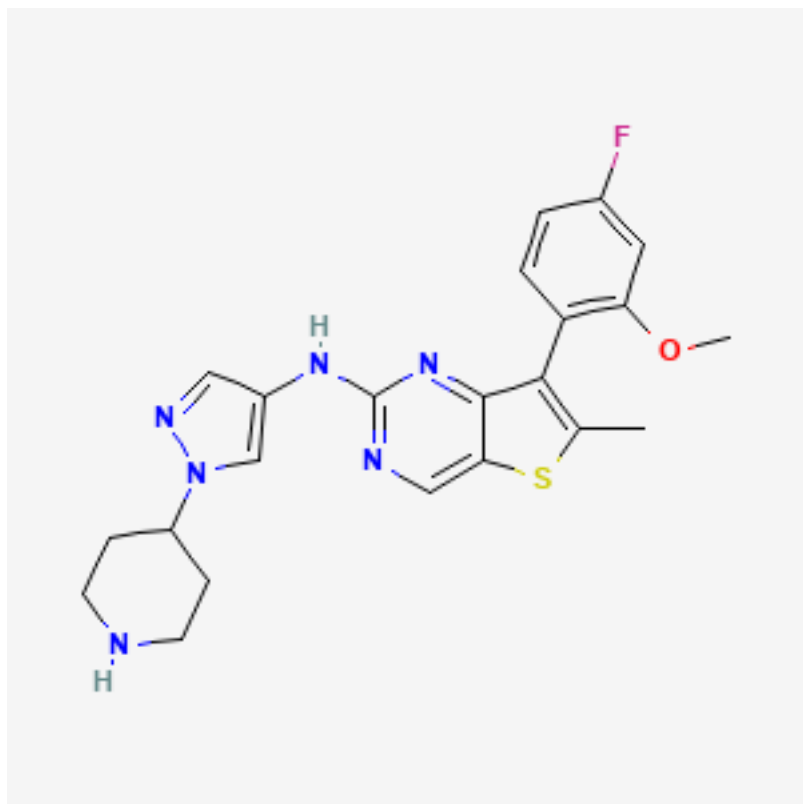
Abstract

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed to address resistance mechanisms to existing FLT3 inhibitors in Acute Myeloid Leukemia (AML), MAX-40279 targets both wild-type and mutant forms of FLT3, including the D835Y mutation, while simultaneously inhibiting FGFR signaling, a key pathway implicated in AML relapse.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **MAX-40279 hemiadipate**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

MAX-40279 is a complex heterocyclic molecule. The hemiadipate salt form is currently under investigation.

Chemical Structure of MAX-40279 (Base)



Caption: 2D structure of the MAX-40279 free base.

Physicochemical Properties of **MAX-40279 Hemiadipate**

Property	Value	Reference
CAS Number	2388506-44-1	CymitQuimica
Molecular Formula	C50H56F2N12O6S2	CymitQuimica
Molecular Weight	1023.19 g/mol	CymitQuimica
Appearance	Solid	CymitQuimica

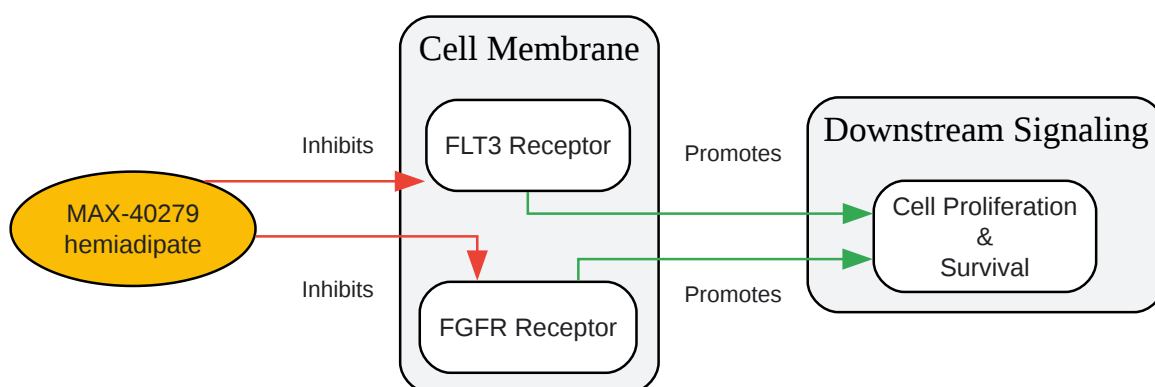
Mechanism of Action

MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases.[1][2] In AML, mutations in the FLT3 gene are common and are associated with a poor prognosis.[3] MAX-40279 has been shown to be effective against both wild-type FLT3 and clinically relevant mutants such as FLT3-ITD and FLT3-D835Y.[3] The dual-targeting approach is designed to overcome resistance to FLT3

inhibitors that can arise from the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[3]

Furthermore, MAX-40279 has been observed to inhibit the phosphorylation of N-myc downstream regulated gene 1 (NDRG1) at Ser330 and suppress the endothelial-to-mesenchymal transition (EndMT).[2]

Below is a diagram illustrating the proposed mechanism of action of MAX-40279 in AML cells.



[Click to download full resolution via product page](#)

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Preclinical Data

MAX-40279 has undergone preclinical evaluation in a series of in vitro and in vivo studies.

In Vitro Efficacy

MAX-40279 has been tested in enzymatic and cellular assays to determine its inhibitory activity against FLT3 and FGFR kinases.[3]

Table 2: In Vitro Inhibitory Activity of MAX-40279 No publicly available data for IC50 values could be found at the time of this report.

In Vivo Efficacy

The in vivo efficacy of MAX-40279 has been evaluated in xenograft models of human AML.

Table 3: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Model	Dosing Schedule	Outcome	Reference
MV4-11 and KG-1 cells induced mice xenograft	12 mg/kg, p.o., twice daily for 21-28 days	Significantly inhibited tumor growth	MedChemExpress

Pharmacokinetics

Pharmacokinetic studies have been conducted in Sprague-Dawley rats.

Table 4: Pharmacokinetic Parameters of MAX-40279 in Sprague-Dawley Rats

Parameter	Observation	Reference
Bone Marrow vs. Plasma Concentration	Much higher drug concentration in bone marrow than in plasma	MedChemExpress, ResearchGate

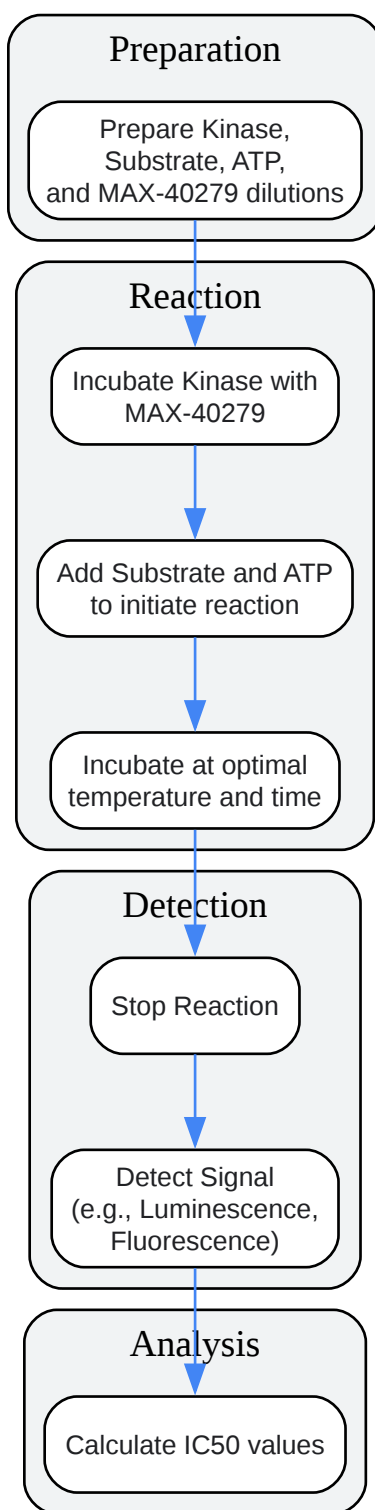
No publicly available quantitative pharmacokinetic data (e.g., AUC, Cmax, t1/2) could be found at the time of this report.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the evaluation of MAX-40279.

In Vitro Kinase Assay (General Protocol)

A general workflow for an in vitro kinase assay to determine IC50 values is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Details: Specific concentrations, incubation times, and detection methods for MAX-40279 have not been publicly disclosed. A typical protocol would involve the use of recombinant FLT3 and FGFR kinases and a suitable substrate. The reaction would be initiated by the addition of ATP, and the level of phosphorylation would be measured using methods such as ADP-Glo™ Kinase Assay or TR-FRET.

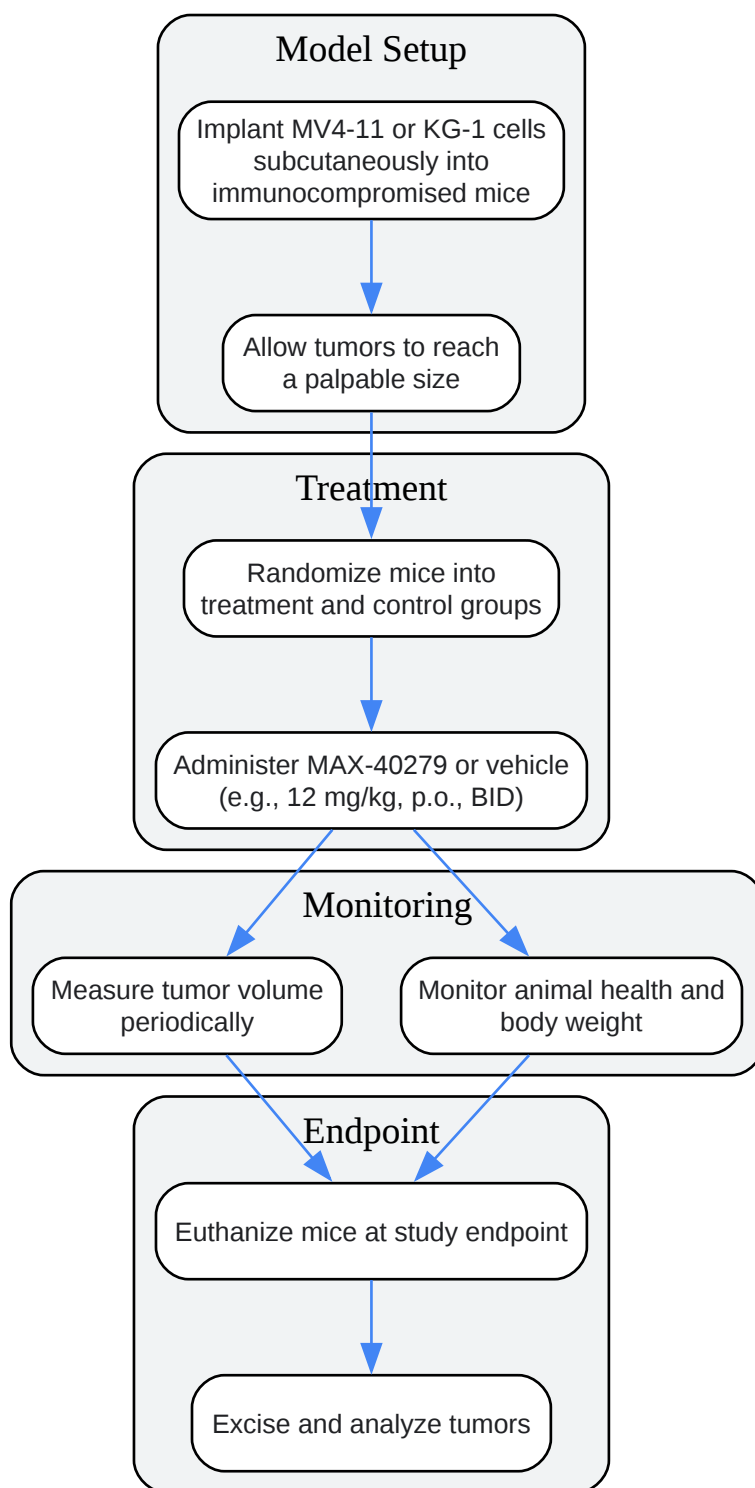
Cell Proliferation Assay (General Protocol)

The effect of MAX-40279 on the proliferation of AML cell lines such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) is a key indicator of its cellular activity.

Protocol Details: Specific cell seeding densities, drug concentrations, and incubation times for MAX-40279 have not been publicly disclosed. A general protocol would involve seeding the cells in 96-well plates, treating them with a range of MAX-40279 concentrations for a specified period (e.g., 72 hours), and then assessing cell viability using a method like MTT or CellTiter-Glo®.

In Vivo Xenograft Study (General Protocol)

The following diagram illustrates a typical workflow for a xenograft study.



[Click to download full resolution via product page](#)

Caption: General workflow for an AML xenograft model study.

Protocol Details: The study cited used a dosing schedule of 12 mg/kg, administered orally twice daily for 21-28 days in mice bearing MV4-11 and KG-1 xenografts.[2] Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Synthesis

No publicly available, detailed synthesis protocol for **MAX-40279 hemiadipate** could be found at the time of this report.

Clinical Development

MAX-40279 is being investigated in a Phase I clinical trial (NCT03412292) for the treatment of AML.

Conclusion

MAX-40279 hemiadipate is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development as a treatment for AML. Its ability to target key resistance pathways distinguishes it from other FLT3 inhibitors. Further disclosure of quantitative preclinical data and detailed experimental protocols will be essential for the continued evaluation and development of this compound by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MAX-40279 Hemiadipate: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15574895#max-40279-hemiadipate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com